IRAK-1/4 Inhibitor I is a chemical compound used in scientific research to selectively inhibit the activity of IRAK-1 and IRAK-4, two kinases involved in the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) signaling pathways. [, , , , , , , , , , , ] These pathways play crucial roles in the innate immune response by triggering the production of inflammatory cytokines upon recognition of pathogen-associated molecular patterns (PAMPs). [, , , , , , , , , , , ] By inhibiting IRAK-1 and IRAK-4, this compound allows researchers to study the specific roles of these kinases in inflammatory processes and explore their potential as therapeutic targets for diseases associated with dysregulated inflammation. [, , , , , , , , , , , ]
IRAK-1/4 Inhibitor I specifically targets and inhibits the kinase activity of both IRAK-1 and IRAK-4. [, , , , , , , , , , , ] These kinases are essential components of the IL-1R/TLR signaling pathways, which activate downstream transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines. [, , , , , , , , , , , ] By inhibiting IRAK-1/4, this compound disrupts the signaling cascade, ultimately reducing the production of inflammatory mediators like IL-1β, IL-6, TNF-α, and MCP-1. [, , , , , , , , , , , ]
a) Studying Inflammatory Responses in Alzheimer's Disease: Research shows that IRAK-4 activity is elevated in Alzheimer's disease, and using IRAK-1/4 Inhibitor I reduces pro-inflammatory cytokine secretion from human glial cells without affecting amyloid-beta uptake. [, ] This suggests a potential role of IRAK signaling in Alzheimer's-related neuroinflammation.
b) Investigating Hepatitis C Virus Infection: Studies demonstrated that IRAK-1/4 Inhibitor I could inhibit hepatitis C virus replication in vitro by suppressing p38 MAPK activation, a pathway regulated by IRAK. [] This suggests a potential target for developing antiviral therapies.
c) Exploring Inflammatory Pathways in Sarcoidosis: Research indicates dysregulation of both IRAK and Rip2 pathways in sarcoidosis. Using a combination of IRAK-1/4 Inhibitor I and Rip2 inhibitors effectively reduced inflammatory cytokine production and activated T-cell percentages in patient cells. [] This highlights the potential of targeting multiple pathways in sarcoidosis treatment.
d) Investigating TLR Signaling in Chronic Lymphocytic Leukemia: Studies showed that combined activation of TLR9 and BCR in chronic lymphocytic leukemia cells upregulates telomerase activity, crucial for cancer cell survival. IRAK-1/4 Inhibitor I effectively downregulated this telomerase activity, particularly in M-CLL cases. [] This suggests targeting IRAK signaling as a potential therapeutic strategy for chronic lymphocytic leukemia.
e) Studying the Link between TLR4 and Wnt/β-catenin Pathway: Research indicates that TLR4 signaling can activate the Wnt/β-catenin pathway, promoting intestinal neoplasia. IRAK-1/4 Inhibitor I effectively blocked this activation, suggesting its potential as a therapeutic target for colon cancer. []
f) Investigating LPS-Induced Inflammation in Intestinal Epithelial Cells: Research identified Bcl10 as a mediator of LPS-induced IL-8 production in intestinal epithelial cells. [, ] IRAK-1/4 Inhibitor I blocked the LPS-induced increases in Bcl10, NF-κB, and IL-8, highlighting its potential in treating intestinal inflammation.
g) Exploring Potential Treatment for Insulin Resistance: Studies show that IRAK-1/4 Inhibitor I improved insulin sensitivity in mice fed a high-fat diet, demonstrating comparable efficacy to pioglitazone. [] This suggests its potential as a therapeutic target for treating insulin resistance and related metabolic disorders.
h) Investigating Intestinal Barrier Function in Colitis: Research shows that IRAK-1/4 Inhibitor I effectively improved DSS-induced colitis in mice by inhibiting the TLR4/NF-κB pathway, reducing inflammation, and protecting the intestinal barrier. [] This suggests its therapeutic potential for inflammatory bowel diseases.
i) Studying the Role of IRAK-4 in Ischemic Brain Injury: Research showed that inhibiting IRAK-4 in the early stages of ischemic brain injury in rats could protect neurons from death. [] This suggests IRAK-4 as a potential therapeutic target for stroke treatment.
j) Investigating Inflammatory Responses in Breast Cancer Cells: Studies showed that IRAK-1/4 Inhibitor I, alone or in combination with chemotherapeutic agents, could modulate the expression of inflammatory cytokines in breast cancer cells. [] This suggests its potential role in managing inflammation associated with cancer and improving treatment outcomes.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4